molecular formula C14H18N2O7 B13924025 [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13924025
M. Wt: 326.30 g/mol
InChI Key: BIJNTRKIAHRRMF-DMDPSCGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound with the molecular formula C14H18N2O7 It is a derivative of thymidine, a nucleoside that is a component of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of thymidine derivatives. One common method involves the reaction of thymidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of acetylation on nucleoside function and for developing new therapeutic agents .

Properties

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H18N2O7/c1-8(17)21-7-11-10(22-9(2)18)6-13(23-11)16-5-4-12(19)15(3)14(16)20/h4-5,10-11,13H,6-7H2,1-3H3/t10-,11+,13+/m0/s1

InChI Key

BIJNTRKIAHRRMF-DMDPSCGWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.